4-Aminocyclohepta-2,4,6-trien-1-one
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Overview
Description
4-Aminocyclohepta-2,4,6-trien-1-one is an organic compound with a seven-membered ring structure that includes three conjugated double bonds and an amino group attached to the ring.
Preparation Methods
The synthesis of 4-Aminocyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the addition of amine nucleophiles to tricarbonyl (tropone)iron complexes, followed by demetallation of the resulting complexes . This method provides a straightforward route to obtain the desired compound under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Aminocyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as cycloheptatrienols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Aminocyclohepta-2,4,6-trien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Aminocyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and amino group. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and cellular processes . The compound’s ability to undergo reversible reactions also plays a role in its mechanism of action, particularly in polymerization processes .
Comparison with Similar Compounds
4-Aminocyclohepta-2,4,6-trien-1-one can be compared to other similar compounds, such as:
Cyclohepta-2,4,6-trien-1-one (Tropone): The parent compound, which lacks the amino group but shares the aromatic ring structure.
2-Hydroxy-2,4,6-cycloheptatrien-1-one (Tropolone): A derivative with a hydroxyl group, known for its biological activities.
2-Amino-2,4,6-cycloheptatrien-1-one: Another amino-substituted derivative with similar properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
27571-18-2 |
---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
4-aminocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H7NO/c8-6-2-1-3-7(9)5-4-6/h1-5H,8H2 |
InChI Key |
FZSXGPCCNLUZBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC(=C1)N |
Origin of Product |
United States |
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